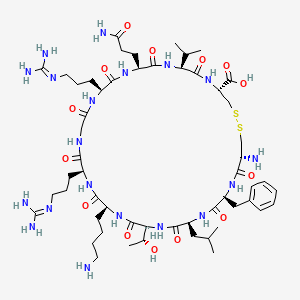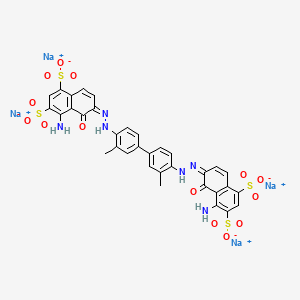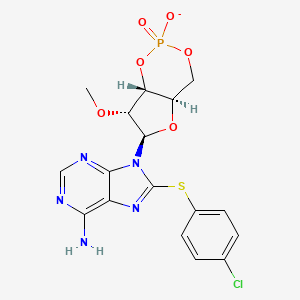![molecular formula C19H20FNO3 B10771422 [3H]-Paroxetine](/img/structure/B10771422.png)
[3H]-Paroxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3H]Paroxetine is a radiolabeled form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders such as major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder . The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound’s interactions and distribution within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3H]Paroxetine involves the incorporation of tritium into the paroxetine molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The process typically requires the use of a palladium or platinum catalyst under controlled conditions to ensure the selective incorporation of tritium.
Industrial Production Methods
Industrial production of [3H]Paroxetine follows similar principles but on a larger scale. The process involves the preparation of paroxetine followed by tritiation. The reaction conditions are optimized to maximize yield and purity while ensuring the safety and containment of the radioactive material .
Análisis De Reacciones Químicas
Types of Reactions
[3H]Paroxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .
Aplicaciones Científicas De Investigación
[3H]Paroxetine is extensively used in scientific research due to its ability to bind selectively to the serotonin transporter (SERT). Some key applications include:
Neuropharmacology: Studying the distribution and density of serotonin transporters in the brain.
Drug Development: Evaluating the binding affinity and efficacy of new antidepressant compounds.
Molecular Biology: Investigating the mechanisms of serotonin reuptake and its regulation.
Mecanismo De Acción
[3H]Paroxetine exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), which [3H]Paroxetine binds to with high affinity . This binding prevents the reabsorption of serotonin, thereby prolonging its action in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Sertraline: An SSRI with a slightly different chemical structure and binding profile.
Citalopram: Known for its high selectivity for the serotonin transporter.
Uniqueness
[3H]Paroxetine is unique due to its radiolabeling, which allows for precise tracking and quantification in biological studies. This feature makes it particularly valuable in research settings where understanding the distribution and interaction of the compound is crucial .
Propiedades
Fórmula molecular |
C19H20FNO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T |
Clave InChI |
AHOUBRCZNHFOSL-RXMHWKDRSA-N |
SMILES isomérico |
[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2 |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3H]mesulergine](/img/structure/B10771347.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)

![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)


![(13S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771418.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)